molecular formula C19H28N2O4S B2376638 1-(4-((4-Methoxy-[1,4'-bipiperidin]-1'-yl)sulfonyl)phenyl)ethanone CAS No. 1705180-66-0

1-(4-((4-Methoxy-[1,4'-bipiperidin]-1'-yl)sulfonyl)phenyl)ethanone

Cat. No.: B2376638
CAS No.: 1705180-66-0
M. Wt: 380.5
InChI Key: UVFDPNQALOTWRG-UHFFFAOYSA-N
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Description

1-(4-((4-Methoxy-[1,4'-bipiperidin]-1'-yl)sulfonyl)phenyl)ethanone is a synthetic organic compound featuring a bipiperidinyl core substituted with a methoxy group and linked via a sulfonyl bridge to a phenyl ethanone moiety. Its molecular formula is C₂₄H₃₀N₂O₄S, with a molecular weight of 466.58 g/mol.

Properties

IUPAC Name

1-[4-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]sulfonylphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4S/c1-15(22)16-3-5-19(6-4-16)26(23,24)21-13-7-17(8-14-21)20-11-9-18(25-2)10-12-20/h3-6,17-18H,7-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFDPNQALOTWRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCC(CC3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((4-Methoxy-[1,4’-bipiperidin]-1’-yl)sulfonyl)phenyl)ethanone typically involves multiple steps. One common method includes the following steps:

    Formation of the bipiperidine moiety: This can be achieved through a series of reactions starting from piperidine derivatives.

    Introduction of the sulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the methoxyphenyl group: This can be done through etherification reactions using methoxyphenols and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

1-(4-((4-Methoxy-[1,4’-bipiperidin]-1’-yl)sulfonyl)phenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-(4-((4-Methoxy-[1,4’-bipiperidin]-1’-yl)sulfonyl)phenyl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-((4-Methoxy-[1,4’-bipiperidin]-1’-yl)sulfonyl)phenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can act as an electron-withdrawing group, stabilizing the molecule and facilitating its binding to targets. The bipiperidine moiety may interact with hydrophobic pockets in proteins, enhancing the compound’s activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural Comparison of Key Analogs

Compound Name Molecular Formula Substituents Molecular Weight Key Features Source
Target Compound C₂₄H₃₀N₂O₄S 4-Methoxy-[1,4'-bipiperidin]-1'-yl, sulfonylphenyl 466.58 Methoxy enhances solubility; bipiperidine increases conformational flexibility. N/A
1-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}ethanone C₁₅H₂₁NO₃S 4-Methylpiperidinyl, sulfonylphenyl 295.4 Methyl group reduces polarity; simpler piperidine structure.
T-478 (N-[(2S)-1-([1,4'-bipiperidin]-1′-yl)-1-oxopropan-2-yl]-2,5-dichloro-4-methoxybenzene-1-sulfonamide) C₂₁H₂₈Cl₂N₄O₄S Dichloro-methoxybenzene, bipiperidinyl 523.44 Chlorine atoms enhance lipophilicity; sulfonamide linkage.
(2-Amino-3-methylphenyl)(4-((3-chlorophenyl)sulfonyl)benzyl-1,4'-bipiperidinyl)methanone C₃₁H₃₆ClN₃O₃S Chlorophenyl, aminomethylphenyl 566.16 Bulky substituents may hinder membrane permeability.
1-(4-(4-((1-Acetyl-2-methylindolin-5-yl)sulfonyl)piperazinyl)phenyl)ethanone C₂₃H₂₇N₃O₄S Indolinyl, acetyl 441.55 Heterocyclic indole moiety introduces aromatic interactions.

Key Observations :

  • Bipiperidine vs.
  • Methoxy vs. Chloro/Methyl Substituents : The methoxy group in the target compound enhances water solubility relative to lipophilic chloro () or methyl () analogs.
  • Sulfonyl Linkage: All analogs utilize sulfonyl groups, but the target’s sulfonylphenyl-ethanone motif differs from sulfonamides () or indolinyl-sulfonyl () derivatives, affecting electronic properties.

Biological Activity

1-(4-((4-Methoxy-[1,4'-bipiperidin]-1'-yl)sulfonyl)phenyl)ethanone, with the CAS number 1705180-66-0, is a complex organic compound that has garnered interest due to its potential biological activities. This article delves into its structure, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H28N2O4SC_{19}H_{28}N_{2}O_{4}S, and it has a molecular weight of 380.5 g/mol. The compound features a bipiperidine structure linked to a sulfonyl group and an ethanone moiety, which contributes to its unique biological properties.

PropertyValue
Molecular FormulaC19H28N2O4SC_{19}H_{28}N_{2}O_{4}S
Molecular Weight380.5 g/mol
CAS Number1705180-66-0

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit selective inhibition of cyclooxygenase-2 (COX-2). COX-2 is an enzyme associated with inflammation and pain pathways. Inhibiting COX-2 can reduce the synthesis of pro-inflammatory prostaglandins, making it a target for anti-inflammatory drug development .

The compound likely exerts its effects through the following mechanisms:

  • Inhibition of Prostaglandin Synthesis : By selectively inhibiting COX-2, it reduces the levels of inflammatory mediators.
  • Regulation of Apoptosis : Studies suggest that COX-2-derived prostaglandins can inhibit apoptosis in certain cell types. Therefore, inhibitors like this compound may promote apoptosis in cancer cells by disrupting these pathways .

Case Studies

  • In Vitro Studies : A study on similar bipiperidine derivatives demonstrated significant inhibition of cell proliferation in various cancer cell lines. These results suggest that the compound could be effective in cancer therapy by targeting growth factor signaling pathways .
  • Animal Models : In vivo experiments have shown that compounds with similar structures can significantly reduce tumor growth in models of colorectal cancer. This highlights the potential therapeutic applications for treating malignancies through COX-2 inhibition .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is beneficial to compare it with other known COX inhibitors.

Compound NameCOX SelectivityBiological Activity
CelecoxibHighAnti-inflammatory
RofecoxibHighAnalgesic properties
This compoundModeratePotential anti-cancer effects

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